molecular formula C18H20Cl2N2O3S B296408 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether

4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether

Cat. No.: B296408
M. Wt: 415.3 g/mol
InChI Key: FFZOPGYIMIHFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether is a chemical compound with the molecular formula C₁₈H₂₀Cl₂N₂O₃S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether: Known for its unique combination of benzyl and sulfonyl groups.

    1-Benzylpiperazine: Lacks the sulfonyl group, leading to different biological activities.

    4-Methoxyphenylpiperazine: Lacks the benzyl group, resulting in different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H20Cl2N2O3S

Molecular Weight

415.3 g/mol

IUPAC Name

1-benzyl-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H20Cl2N2O3S/c1-25-15-7-8-16(18(20)17(15)19)26(23,24)22-11-9-21(10-12-22)13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3

InChI Key

FFZOPGYIMIHFIC-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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